4-[(2-Bromoethyl)amino]benzonitrile
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Overview
Description
4-[(2-Bromoethyl)amino]benzonitrile is an organic compound with the molecular formula C9H8BrN. It is a white to light yellow solid at room temperature and is classified as an organic nitrogen compound. This compound is notable for its specific structure, which includes a benzonitrile core substituted with a bromoethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoethyl)amino]benzonitrile can be achieved through various organic synthesis methods. One common approach involves the reaction of 4-aminobenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety protocols and environmental considerations are crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoethyl)amino]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced forms of the compound.
Scientific Research Applications
4-[(2-Bromoethyl)amino]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoethyl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A precursor in the synthesis of 4-[(2-Bromoethyl)amino]benzonitrile.
4-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromoethylamino group.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group instead of a bromoethylamino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both a nitrile and a bromoethylamino group allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
IUPAC Name |
4-(2-bromoethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABCYXRKGHXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784289 |
Source
|
Record name | 4-[(2-Bromoethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388603-27-8 |
Source
|
Record name | 4-[(2-Bromoethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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